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Compound of Interest

Ethyl 5-bromo-2-
Compound Name: S
chloroisonicotinate

Cat. No.: B596810

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for Ethyl 5-
bromo-2-chloroisonicotinate (CAS No. 1214346-11-8). Due to the limited availability of
specific experimental spectra in public databases, this document outlines the expected
spectroscopic characteristics based on the compound's structure and provides general
experimental protocols for obtaining such data. This information is intended to serve as a
reference for researchers working with this compound and as a framework for its analytical
characterization.

Compound Information

Parameter Value

IUPAC Name Ethyl 5-bromo-2-chloropyridine-4-carboxylate
Molecular Formula CsH7BrCINO2

Molecular Weight 264.51 g/mol

CAS Number 1214346-11-8

Physical Form Liquid

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for Ethyl 5-bromo-2-
chloroisonicotinate. These predictions are based on the analysis of its structural features,
including the substituted pyridine ring and the ethyl ester group.

Table 1: Predicted *H NMR Spectral Data

Solvent: CDCIs, Reference: TMS (6 0.00 ppm)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.6 s 1H H-6 (Pyridine ring)
~8.0 S 1H H-3 (Pyridine ring)
4.4 q 2H -OCH:CHs
~1.4 t 3H -OCH2CHs

Table 2: Predicted **C NMR Spectral Data

Solvent: CDCIs, Reference: CDCIs (& 77.16 ppm)

Chemical Shift (6, ppm) Assignment

~164 C=0 (Ester)

~152 C-2 (Pyridine ring, C-CI)
~150 C-6 (Pyridine ring, C-H)
~145 C-4 (Pyridine ring, C-COOEt)
~128 C-3 (Pyridine ring, C-H)
~120 C-5 (Pyridine ring, C-Br)

~63 -OCH2CHs

~14 -OCH2CHs
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ble 3: Predicted Infrared (IR) Al :

Wavenumber (cm—?) Intensity Assignment

~3100-3000 Medium C-H stretch (aromatic)

~2980-2850 Medium C-H stretch (aliphatic)

~1730 Strong C=0 stretch (ester)

~1550, 1470 Medium-Strong (?:C/C:N stretch (pyridine
ring)

~1300-1200 Strong C-O stretch (ester)

~1100 Medium C-Cl stretch

~600-500 Medium C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data

lonization Mode: Electron lonization (El)

m/z Relative Abundance Assighment

[M]* (Molecular ion peak with
263/265/267 High characteristic isotopic pattern
for Br and CI)

218/220/222 Medium [M - OCH2CHs]*

189/191 Medium [M - COOE(t]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for
Ethyl 5-bromo-2-chloroisonicotinate.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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o Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
standard.

e 1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to
achieve a good signal-to-noise ratio, and a relaxation delay of at least 1 second.

e 13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse
sequence. Key parameters include a spectral width of 0-200 ppm, a larger number of scans
to compensate for the lower natural abundance of $3C, and a relaxation delay of 2 seconds.

2. Infrared (IR) Spectroscopy

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with
an Attenuated Total Reflectance (ATR) accessory.

o Sample Preparation: As the compound is a liquid, a small drop can be placed directly onto
the ATR crystal. Alternatively, a thin film can be prepared between two potassium bromide
(KBr) plates.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1. Perform a
background scan of the empty ATR crystal or KBr plates, which is then automatically
subtracted from the sample spectrum.

3. Mass Spectrometry (MS)
¢ Instrumentation: A mass spectrometer with an electron ionization (EI) source.

o Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently
volatile, through a gas chromatography (GC) inlet.

o Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500. The electron
energy is typically set to 70 eV. The resulting spectrum will show the mass-to-charge ratio of
the molecular ion and its fragment ions.

Visualizations
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The following diagrams illustrate the general workflow for spectroscopic analysis and the
chemical structure of the target compound.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Click to download full resolution via product page
Caption: Chemical structure of Ethyl 5-bromo-2-chloroisonicotinate.

¢ To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 5-bromo-2-
chloroisonicotinate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b596810#spectroscopic-data-for-ethyl-5-bromo-2-
chloroisonicotinate-nmr-ir-mass-spec]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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